Selective Tumor-Suppressive ER Stress Induction in B-Lymphoma: Oroxin B vs. Conventional ER-Stress-Targeting Agents
Oroxin B selectively induces tumor-suppressive ER stress (DDIT3/CHOP activation) while concurrently suppressing tumor-adaptive ER stress (GRP78/ATF6 axis) in Raji and Namalwa B-lymphoma cells, but not in normal peripheral blood mononuclear cells (PBMCs) [1]. In contrast, conventional ER-stress-targeting agents (e.g., bortezomib, thapsigargin) activate both tumor-suppressive and tumor-adaptive ER stress pathways non-selectively, resulting in lower anti-cancer efficacy [1]. In a Raji xenograft model, Oroxin B at 30 mg/kg/day i.p. for 28 days reduced tumor weight and volume and significantly prolonged overall survival compared to vehicle control (p<0.01), without observable toxicity [1].
| Evidence Dimension | Selectivity of ER stress modulation: tumor-suppressive (DDIT3) vs. tumor-adaptive (GRP78) pathway |
|---|---|
| Target Compound Data | Oroxin B (0–40 µM, 48 h): suppressed GRP78 and ATF6 mRNA; activated DDIT3/CHOP via MKK3-p38 pathway in Raji cells; no effect on normal PBMC proliferation at 20 µM |
| Comparator Or Baseline | Conventional ER stress agents (e.g., bortezomib, thapsigargin): activate both tumor-suppressive and tumor-adaptive ER stress pathways non-selectively. Oroxin A and Baicalein: not reported to induce selective tumor-suppressive ER stress in lymphoma. |
| Quantified Difference | Qualitative mechanistic divergence — Oroxin B uniquely corrects the DDIT3/GRP78 imbalance (tumor-suppressive DDIT3↑, tumor-adaptive GRP78↓); conventional agents activate both arms simultaneously, limiting therapeutic index. |
| Conditions | In vitro: Raji (Burkitt lymphoma), Namalwa B-lymphoma cells, human PBMCs; 0–40 µM, 48 h. In vivo: Raji xenograft in BALB/c nude mice; 30 mg/kg/day i.p., 28 days. |
Why This Matters
This mechanism-based selectivity profile distinguishes Oroxin B for B-cell lymphoma research programs where selective ER stress modulation is desired over pan-ER-stress activation, supporting its selection as a chemical probe for DDIT3/GRP78 pathway studies.
- [1] Yang, P., et al. (2015). Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy. Toxicology and Applied Pharmacology, 288(2), 269–279. doi:10.1016/j.taap.2015.07.026 View Source
